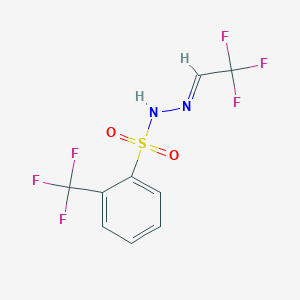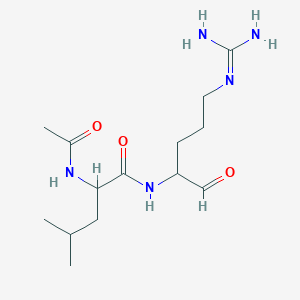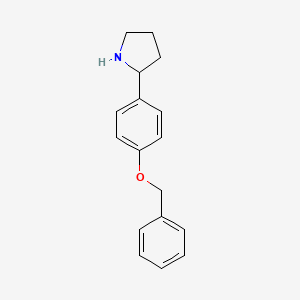
Decyl phenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl phenyl sulfide is an organic compound with the molecular formula C16H26S It consists of a decyl group (a ten-carbon alkyl chain) attached to a phenyl group (a benzene ring) through a sulfur atom This compound is part of the sulfide family, which are characterized by the presence of a sulfur atom bonded to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of decyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of thiophenol attacks the carbon atom of decyl bromide, displacing the bromide ion and forming this compound.
Another method involves the coupling of decyl chloride with phenyl thiolate in the presence of a catalyst such as copper(I) iodide. This reaction also proceeds via a nucleophilic substitution mechanism, with the phenyl thiolate acting as the nucleophile.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Decyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid is a common reagent for oxidizing this compound to sulfoxides.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of this compound to thiols.
Substitution: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro-substituted phenyl derivatives.
Scientific Research Applications
Decyl phenyl sulfide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of decyl phenyl sulfide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The sulfur atom in this compound can form covalent bonds with thiol groups in proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Decyl phenyl sulfide can be compared with other similar compounds such as diphenyl sulfide and benzyl phenyl sulfide. While all these compounds contain a sulfur atom bonded to aromatic rings, this compound is unique due to the presence of a long alkyl chain. This structural difference imparts distinct physical and chemical properties, such as increased hydrophobicity and different reactivity patterns.
List of Similar Compounds
Diphenyl sulfide: Consists of two phenyl groups bonded to a sulfur atom.
Benzyl phenyl sulfide: Contains a benzyl group and a phenyl group bonded to a sulfur atom.
Methyl phenyl sulfide: Contains a methyl group and a phenyl group bonded to a sulfur atom.
Properties
Molecular Formula |
C16H26S |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
decylsulfanylbenzene |
InChI |
InChI=1S/C16H26S/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
InChI Key |
PKAZBZIEOSJIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)



![8-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B12095038.png)

